7-Oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylic acid
Description
Structural Identification and Nomenclature
The structural identification of this compound involves detailed analysis of its molecular architecture and systematic naming conventions. According to chemical database records, this compound is officially designated with the Chemical Abstracts Service registry number 197367-75-2, establishing its unique chemical identity within the scientific literature. The International Union of Pure and Applied Chemistry systematic name for this compound is 7-oxo-1H-pyrazolo[1,5-a]pyrimidine-6-carboxylic acid, which precisely describes the positioning of functional groups within the fused heterocyclic framework. The molecular structure contains a pyrazolo[1,5-a]pyrimidine core featuring a carbonyl group at position 7 and a carboxylic acid functional group at position 6, creating a compound with significant chemical versatility.
The structural analysis reveals that the compound exists in a tautomeric form, with the 7-oxo designation indicating the presence of a ketone functionality that may exhibit keto-enol tautomerism under certain conditions. The Simplified Molecular Input Line Entry System representation of this compound is documented as O=C(C1=CNC2=CC=NN2C1=O)O, providing a standardized notation for computational and database applications. The three-dimensional molecular geometry demonstrates planarity within the fused ring system, with the carboxylic acid group extending from the pyrimidine ring portion of the structure. This planar configuration contributes to the compound's potential for π-π stacking interactions and hydrogen bonding capabilities, which are crucial for biological activity and crystal packing arrangements.
The nomenclature system for this compound also includes several synonyms and alternative naming conventions found in chemical databases and literature. Alternative designations include 7-hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylic acid, reflecting the tautomeric relationship between the keto and enol forms of the molecule. The systematic numbering scheme follows established protocols for bicyclic heterocycles, where the pyrazole portion is designated as the [1,5-a] fusion pattern with the pyrimidine ring system. This numbering convention ensures consistent identification across different chemical databases and research publications.
| Property | Value | Reference Database |
|---|---|---|
| Molecular Formula | C₇H₅N₃O₃ | PubChem, ChemSpider |
| Molecular Weight | 179.13 g/mol | Multiple Sources |
| Chemical Abstracts Service Number | 197367-75-2 | Chemical Abstracts |
| International Union of Pure and Applied Chemistry Name | 7-oxo-1H-pyrazolo[1,5-a]pyrimidine-6-carboxylic acid | Chemical Databases |
| Simplified Molecular Input Line Entry System | O=C(C1=CNC2=CC=NN2C1=O)O | Computational Chemistry |
Historical Development in Heterocyclic Chemistry
The historical development of this compound within the broader context of heterocyclic chemistry represents a significant milestone in the evolution of fused nitrogen-containing ring systems. The foundational work on pyrazolo[1,5-a]pyrimidine synthesis can be traced to early research in the 1970s, when scientists began exploring general cyclization routes from 3-aminopyrazole and 1,3-dicarbonyl compounds to construct these complex heterocyclic frameworks. These early synthetic investigations established the fundamental principles for creating the pyrazolo[1,5-a]pyrimidine core structure, laying the groundwork for subsequent developments in functionalized derivatives such as the 6-carboxylic acid variant.
The development of specific synthetic methodologies for carboxylic acid-containing pyrazolo[1,5-a]pyrimidines emerged from research into electrophilic substitution patterns within these heterocyclic systems. Historical studies demonstrated that the regioselectivity of electrophilic substitution in pyrazolo[1,5-a]pyrimidines is strongly dependent on reaction conditions and reagent selection, with different substitution patterns achievable through careful control of synthetic parameters. The discovery that mixed nitric and sulfuric acids yield 3-substituted compounds while nitric acid in acetic anhydride produces 6-substituted derivatives provided crucial insights into the reactivity patterns that would later inform carboxylic acid incorporation strategies.
The formation of pyrazolo[1,5-a]pyrimidine derivatives through combination reactions of cyano-substituted acrylic esters and their hydrazino derivatives marked another important historical development in this field. Research conducted in the late 1960s and early 1970s revealed that these reactions could produce both chain intermediates and cyclized products, depending on reaction conditions and substrate selection. The ability to obtain 2,7-dialkyl-5-hydroxypyrazolo[1,5-a]pyrimidine derivatives through controlled cyclization reactions demonstrated the synthetic flexibility of this heterocyclic system and established precedents for introducing various functional groups at specific positions.
The evolution of synthetic approaches to pyrazolo[1,5-a]pyrimidines has been characterized by increasing sophistication in reaction design and functional group tolerance. Modern synthetic strategies have expanded beyond traditional condensation reactions to include microwave-assisted methods, palladium-catalyzed cross-coupling reactions, and green chemistry approaches that enhance both efficiency and environmental sustainability. These methodological advances have enabled the preparation of diverse pyrazolo[1,5-a]pyrimidine derivatives with improved yields and reduced environmental impact, contributing to the practical accessibility of compounds like this compound for research and potential pharmaceutical applications.
Position Within Pyrazolo[1,5-a]pyrimidine Derivatives
The position of this compound within the broader family of pyrazolo[1,5-a]pyrimidine derivatives reflects its unique structural characteristics and functional group arrangement that distinguish it from related compounds in this heterocyclic class. Pyrazolo[1,5-a]pyrimidines represent a notable class of heterocyclic compounds with potent protein kinase inhibitor activity, playing critical roles in targeted cancer therapy applications. Within this family, the 6-carboxylic acid derivative occupies a distinctive position due to its combination of the 7-oxo functionality with the carboxylic acid group, creating a molecule with enhanced hydrogen bonding capabilities and potential for diverse chemical modifications.
Comparative analysis with related pyrazolo[1,5-a]pyrimidine derivatives reveals the structural diversity possible within this heterocyclic framework. For instance, 2-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylic acid represents a closely related compound that incorporates an additional methyl substituent at position 2, demonstrating how structural modifications can be introduced while maintaining the core functional group arrangement. Similarly, 3-(3-fluorophenyl)-2-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylic acid exemplifies the potential for incorporating aromatic substituents to enhance biological activity and structural complexity. These related compounds illustrate the systematic approach to structure-activity relationship studies within this heterocyclic family.
The position of the carboxylic acid functionality at the 6-position, as opposed to alternative positions such as the 3-position found in 7-oxo-4H,7H-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid, significantly influences the compound's chemical properties and biological potential. The 6-position carboxylic acid arrangement allows for different hydrogen bonding patterns and molecular interactions compared to the 3-substituted isomer, potentially affecting binding affinity to biological targets and overall pharmacological profiles. This positional specificity is crucial for understanding structure-activity relationships within the pyrazolo[1,5-a]pyrimidine family and guides rational drug design efforts.
The ethyl ester derivative, ethyl 7-hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylate, represents an important synthetic intermediate and demonstrates the chemical transformations possible within this structural framework. The relationship between the free carboxylic acid and its ester derivative highlights the potential for prodrug development and chemical modification strategies that can enhance bioavailability and pharmaceutical properties. This ester-acid relationship is fundamental to understanding the synthetic chemistry and potential therapeutic applications of the 6-carboxylic acid derivative.
| Compound Name | Molecular Formula | Key Structural Features | Position Differences |
|---|---|---|---|
| This compound | C₇H₅N₃O₃ | 7-oxo, 6-carboxylic acid | Reference compound |
| 2-Methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylic acid | C₈H₇N₃O₃ | Additional 2-methyl group | Methyl at position 2 |
| 7-oxo-4H,7H-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid | C₇H₅N₃O₃ | Carboxylic acid at position 3 | Carboxylic acid at position 3 vs 6 |
| Ethyl 7-hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylate | C₉H₉N₃O₃ | Ethyl ester form | Ester instead of free acid |
| 3-(3-Fluorophenyl)-2-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylic acid | C₁₄H₁₀FN₃O₃ | Fluorophenyl and methyl substituents | Additional aromatic substitution |
Propriétés
IUPAC Name |
7-oxo-1H-pyrazolo[1,5-a]pyrimidine-6-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O3/c11-6-4(7(12)13)3-8-5-1-2-9-10(5)6/h1-3,9H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUHKSVAVVBZSKM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNN2C1=NC=C(C2=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10582948 | |
| Record name | 7-Oxo-1,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10582948 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
197367-75-2 | |
| Record name | 7-Oxo-1,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10582948 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 7-Oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-amino-1H-pyrazole with ethyl acetoacetate in the presence of a base, followed by cyclization and oxidation steps .
Industrial Production Methods: the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring purity and yield through various purification techniques such as recrystallization and chromatography .
Types of Reactions:
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Applications De Recherche Scientifique
Medicinal Chemistry
Antiviral Properties
Research has indicated that derivatives of 7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylic acid exhibit antiviral activity. A patent (WO2013174931A1) describes its use in the treatment and prevention of viral diseases, highlighting its potential as a therapeutic agent against viral infections . The compound's structure allows for modifications that can enhance its efficacy against specific viral targets.
Inhibition of Phosphodiesterases
Compounds related to this pyrazolopyrimidine scaffold have been investigated for their ability to inhibit phosphodiesterases (PDEs), particularly PDE4. A study demonstrated that certain derivatives showed high potency in inhibiting human lung PDE4, which is crucial for the treatment of respiratory diseases like asthma and chronic obstructive pulmonary disease (COPD) . The structure-activity relationship (SAR) studies revealed that modifications could yield compounds with significantly improved IC50 values, indicating their potential as therapeutic agents.
Biological Research
Receptor Modulators
The compound has been explored as a scaffold for developing receptor modulators. Recent studies synthesized new compounds based on the pyrazolo[1,5-a]pyrimidine framework that act as ligands for GABA receptors. These compounds showed promise in modulating receptor activity, suggesting potential applications in treating neurological disorders .
Anticancer Activity
There is emerging evidence suggesting that derivatives of this compound may possess anticancer properties. Investigations into their effects on cancer cell lines have shown that certain modifications can lead to significant cytotoxicity against various cancer types. This opens avenues for further research into their mechanisms of action and therapeutic potential in oncology.
Synthetic Applications
Chemical Synthesis
The compound serves as a versatile intermediate in organic synthesis. Its unique structure allows chemists to employ it in the synthesis of more complex molecules, including other heterocycles and biologically active compounds. The ability to modify the carboxylic acid group facilitates the introduction of various functional groups, enhancing its utility in synthetic chemistry .
Summary Table of Applications
Case Studies
Case Study 1: PDE4 Inhibition
A notable study involved high-throughput screening against human lung PDE4, leading to the identification of potent inhibitors derived from the pyrazolopyrimidine scaffold. These inhibitors demonstrated significant efficacy in preclinical models, suggesting their potential for clinical application in treating asthma and COPD .
Case Study 2: Antiviral Research
Research highlighted in patent WO2013174931A1 explored various derivatives of this compound for antiviral activity. The findings indicated that specific modifications could enhance antiviral efficacy, paving the way for new antiviral therapies targeting a range of viral pathogens .
Mécanisme D'action
The mechanism of action of 7-Oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of kinases or other enzymes involved in cell signaling pathways, thereby exerting its anticancer or antimicrobial effects .
Comparaison Avec Des Composés Similaires
Comparison with Structurally Similar Compounds
Structural Analogues: Heterocyclic Core Variations
Triazolo[1,5-a]pyrimidine Derivatives
Replacement of the pyrazolo ring with a 1,2,4-triazolo moiety significantly enhances inhibitory potency. For example:
- 2-(4-Isopropoxyphenyl)-7-oxo-4,7-dihydro-1,2,4-triazolo[1,5-a]pyrimidine-6-carboxylic acid exhibits 23-fold greater xanthine oxidase inhibition than allopurinol .
- The triazolo analogue (CAS: 220493-61-8) has a molecular weight of 180 g/mol and a LogP of -2.24 , suggesting higher polarity compared to the pyrazolo counterpart .
Tetrazolo[1,5-a]pyrimidine Derivatives
Compounds like 5-methyl-7-aryl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylic acid esters are synthesized via solvent-free, sulfamic acid-catalyzed reactions. These derivatives are insoluble in water but soluble in DMSO/DMF, highlighting differences in physicochemical properties .
Aldose Reductase Inhibitors
- 4-(4-Chlorobenzyl)-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylic acid (Derivative 80) selectively inhibits aldose reductase against L-idose and glutathione conjugates without affecting detoxification of hydrophobic aldehydes, demonstrating substrate-dependent inhibition .
Extended Carboxylic Acid Chains
- 3-(5-Methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl)propanoic acid (MW: 221.2 g/mol) introduces a propanoic acid chain, which may alter binding interactions compared to the parent compound .
Physicochemical and Commercial Profiles
Key Research Findings
- Enzyme Inhibition Selectivity : Pyrazolo derivatives show differential inhibition depending on substituents. For instance, the 4-chlorobenzyl group in derivative 80 enables selective ALR2 inhibition, while triazolo derivatives excel in XO inhibition .
- Synthetic Efficiency : Solvent-free methods using sulfamic acid improve sustainability and yield for tetrazolo derivatives .
- Structure-Activity Relationship (SAR) : Electron-withdrawing groups (e.g., nitro) in position 6 enhance reactivity for further functionalization, as seen in 6-nitro-4,7-dihydropyrazolo[1,5-a]pyrimidines .
Activité Biologique
7-Oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylic acid is a compound belonging to the pyrazolo[1,5-a]pyrimidine family, which has garnered attention for its potential biological activities, particularly in the fields of oncology and virology. This article reviews the current understanding of its biological activity based on diverse research findings.
- Molecular Formula : C₇H₅N₃O₃
- Molecular Weight : 179.14 g/mol
- CAS Number : 197367-75-2
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in cell proliferation and apoptosis. Research indicates that this compound may act as a selective protein inhibitor and has shown promising anticancer properties.
Anticancer Activity
Recent studies have highlighted the compound's cytotoxic effects against various cancer cell lines. The following table summarizes key findings regarding its anticancer activity:
| Cell Line | IC₅₀ (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 0.01 | Inhibition of cell proliferation |
| NCI-H460 | 0.03 | Induction of apoptosis |
| SF-268 | 31.5 | Cell cycle arrest at SubG1/G1 phase |
| HepG2 | 0.95 | Inhibition of CDK2 and EGFR signaling pathways |
These findings suggest that this compound may be effective in treating breast cancer (MCF-7) and lung cancer (NCI-H460) due to its potent inhibitory effects on cell growth and survival.
Case Studies
- Study on MCF-7 Cells : A study conducted by Kumar et al. demonstrated that the compound exhibited an IC₅₀ value of 0.01 µM against MCF-7 cells, indicating strong antiproliferative activity. The mechanism was linked to apoptosis induction through mitochondrial pathways .
- Inhibition of Aurora-A Kinase : Li et al. reported that derivatives of the compound showed significant inhibition of Aurora-A kinase with an IC₅₀ value of 0.16 µM, which is crucial for mitotic progression in cancer cells .
- Cytotoxicity against Multiple Cell Lines : Cankara et al. evaluated various derivatives against Huh-7, HCT116, and MCF-7 cell lines, finding promising cytotoxicity with IC₅₀ values ranging from 1.1 µM to 3.3 µM .
Antiviral Activity
In addition to its anticancer properties, there is evidence suggesting that 7-Oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine derivatives may possess antiviral activity. A patent application indicated that these compounds could be useful in the treatment or prevention of viral diseases . This broadens the potential therapeutic applications beyond oncology.
Q & A
Q. What are the common synthetic strategies for preparing 7-Oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylic acid derivatives?
The synthesis typically involves multi-step organic reactions, including cyclocondensation of biselectrophilic precursors with nucleophilic reagents. For example, cyclocondensation using ethyl carboxilate intermediates under reflux conditions in ethanol yields pyrazolo-pyrimidine scaffolds (). Key steps include regioselective functionalization at position 6 and oxidation to introduce the carboxylic acid moiety. Reaction conditions (e.g., solvent polarity, temperature) significantly influence yield and purity, with dimethyl sulfate and methylhydrazine often employed for N-methylation and ring closure ( ) .
Q. How are structural and purity analyses performed for these compounds?
Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C) and X-ray diffraction are primary tools for structural confirmation. For instance, utilized NMR to identify regioselectivity in N-methylation products and X-ray crystallography to resolve ambiguities in fused-ring systems . High-Resolution Mass Spectrometry (HRMS) and Infrared (IR) spectroscopy further validate molecular formulas and functional groups ().
Q. What reaction conditions optimize yield in pyrazolo-pyrimidine synthesis?
Optimal conditions include:
- Solvent choice : Ethanol promotes open-chain intermediates, while polar aprotic solvents (e.g., DMF) enhance cyclization ( ) .
- Temperature : Reflux (70–80°C) improves reaction rates without degrading thermally sensitive intermediates ().
- Catalysts : Acidic or basic conditions (e.g., pyridine) facilitate nucleophilic substitutions at position 6 ().
Advanced Research Questions
Q. How do substituents at position 3 or 5 influence biological activity?
Substituents like bromine () or phenyl groups () modulate electronic and steric properties, affecting binding to targets such as kinases or microbial enzymes. For example, 3-phenyl derivatives exhibit enhanced antimicrobial activity due to increased lipophilicity, while bromine at position 2 improves electrophilic reactivity in cross-coupling reactions (). Structure-Activity Relationship (SAR) studies using IC50 values and docking simulations are critical for rational design.
Q. How can contradictory regioselectivity outcomes in N-alkylation reactions be resolved?
Contradictions arise from solvent-dependent pathways. demonstrated that methylhydrazine in ethanol favors 1′-methylpyrazol-3′-yl products (via intermediate 11), whereas non-polar solvents shift selectivity toward 5′-yl isomers . Mechanistic studies using kinetic isotopic effects (KIE) and DFT calculations can further elucidate competing pathways.
Q. What methodologies address stability issues during storage or biological assays?
Degradation studies (e.g., HPLC monitoring under varying pH/temperature) reveal that carboxylic acid derivatives are prone to decarboxylation in acidic conditions. Lyophilization or storage as sodium salts at -20°C improves stability (). For biological assays, formulation with DMSO (≤0.1% v/v) prevents aggregation artifacts.
Q. How do synthetic intermediates inform reaction mechanism elucidation?
Isolation of intermediates like compound 11 ( ) confirmed a stepwise mechanism involving Michael addition followed by cyclization. Time-resolved NMR and LC-MS tracking of intermediates provide kinetic data to refine proposed pathways .
Data Contradiction and Analysis
Q. Why do studies report divergent biological activities for structurally similar derivatives?
Discrepancies often stem from assay conditions (e.g., cell line variability, concentration ranges). For instance, reported moderate kinase inhibition (IC50 ~10 µM) for 5-methyl derivatives, while noted stronger antimicrobial activity (MIC ~2 µg/mL) for 3-phenyl analogs. Cross-validation using orthogonal assays (e.g., SPR for binding affinity vs. cell-based viability assays) is essential to reconcile results.
Q. How can computational methods complement experimental SAR studies?
Molecular dynamics simulations and QSAR models predict binding modes and pharmacokinetic properties. For example, docking studies of 7-hydroxy derivatives () identified hydrogen bonding with ATP-binding pockets in kinases, guiding synthetic prioritization.
Methodological Recommendations
- Synthetic Protocol Validation : Reproduce key reactions (e.g., ’s methylhydrazine cyclization) with controlled atmosphere (N2) to minimize oxidation byproducts.
- Data Reproducibility : Cross-reference spectral data (e.g., NMR shifts) with PubChem entries () to confirm batch consistency.
- Biological Assay Design : Include positive controls (e.g., doxorubicin for cytotoxicity) and validate IC50 values via dose-response curves ().
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
